molecular formula C7H15Cl2N3 B2632414 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride CAS No. 1989671-30-8

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride

Cat. No.: B2632414
CAS No.: 1989671-30-8
M. Wt: 212.12
InChI Key: ZPOXFLKTLVPYTQ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce new functional groups onto the imidazole ring .

Scientific Research Applications

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-imidazol-1-yl-2-methylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-7(2,5-8)10-4-3-9-6-10;;/h3-4,6H,5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOXFLKTLVPYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)N1C=CN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-30-8
Record name 2-(1H-imidazol-1-yl)-2-methylpropan-1-amine dihydrochloride
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